Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of ethyl 1-methyl-1H-pyrrole-2-carboxylate using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using efficient mixing, temperature control, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-methyl-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.
Substitution: Ethyl 4-substituted-1-methyl-1H-pyrrole-2-carboxylate derivatives.
Scientific Research Applications
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has additional methyl groups, which can affect its reactivity and properties.
Ethyl 4-formylpyrrole-2-carboxylate: Lacks the methyl group at the 1-position, leading to different steric and electronic effects.
Ethyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Properties
IUPAC Name |
ethyl 4-formyl-1-methylpyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(6-11)5-10(8)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENLOHXKKRWRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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